molecular formula C18H10N2O2 B1654681 Triphenodioxazine CAS No. 258-72-0

Triphenodioxazine

Cat. No. B1654681
M. Wt: 286.3 g/mol
InChI Key: AHWXCYJGJOLNFA-UHFFFAOYSA-N
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Patent
US05359043

Procedure details

3,10-bis(4-amino-3-sulphophenylamino)-6,13-dichlorotripheno dioxazine-4,11-disulphonic acid (M.I. 2585, 25.85 g, 0.01M) was dissolved in water (300 ml) at pH 7. A solution of N-(2,4-dichlorotriazin-6-yl) methanesulphonmethylamide (5.93 g, 0.02M) in acetone (80 ml) was added and the mixture stirred at 25° C. and pH 7 for 3 hours. Salt (5% w/v) was added with stirring and the precipitated solid was collected, washed and dried. Yield 1.7 g, M.I. 1472.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(N[C:9]2[CH:10]=[CH:11][C:12]3[N:13]=[C:14]4[C:27]([O:28][C:29]=3[C:30]=2S(O)(=O)=O)=[C:26](Cl)[C:25]2[C:16]([O:17][C:18]3[C:23]([N:24]=2)=[CH:22][CH:21]=[C:20](NC2C=CC(N)=C(S(O)(=O)=O)C=2)[C:19]=3S(O)(=O)=O)=[C:15]4Cl)=CC=1S(O)(=O)=O>O.CC(C)=O>[CH:22]1[C:23]2[N:24]=[C:25]3[C:16](=[CH:15][C:14]4[C:27](=[CH:26]3)[O:28][C:29]3[C:12](=[CH:11][CH:10]=[CH:9][CH:30]=3)[N:13]=4)[O:17][C:18]=2[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
25.85 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)NC=1C=CC=2N=C3C(=C4OC5=C(C(=CC=C5N=C4C(=C3OC2C1S(=O)(=O)O)Cl)NC1=CC(=C(C=C1)N)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Salt (5% w/v) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1=CC=CC=2OC3=CC4=NC5=CC=CC=C5OC4=CC3=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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